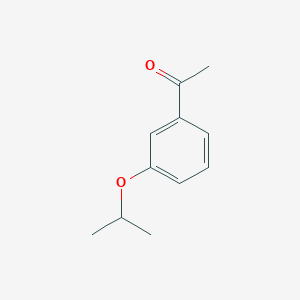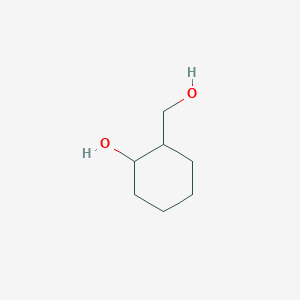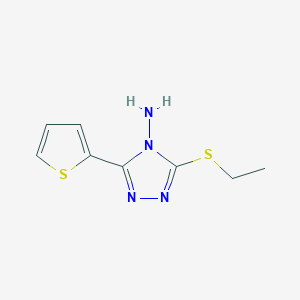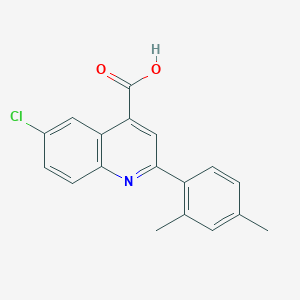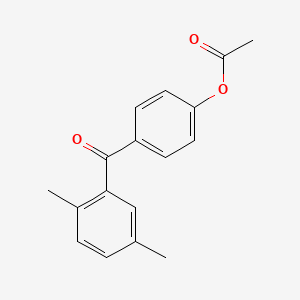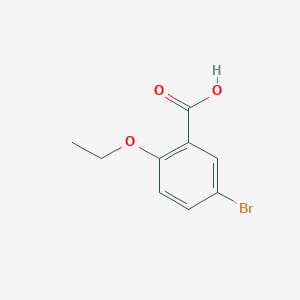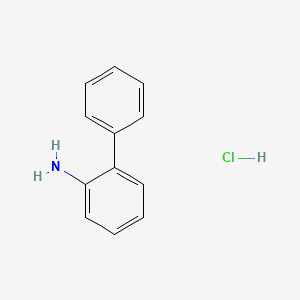![molecular formula C8H10N4O B1277009 [(Z)-1-pyridin-3-ylethylideneamino]urea CAS No. 6335-40-6](/img/structure/B1277009.png)
[(Z)-1-pyridin-3-ylethylideneamino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-1-pyridin-3-ylethylideneamino]urea is a chemical compound with a unique structure that includes a pyridine ring and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-pyridin-3-ylethylideneamino]urea typically involves the reaction of pyridine-3-carboxaldehyde with urea under specific conditions. One common method involves the use of a catalyst-free, scalable synthesis in water, where nucleophilic addition of amines to potassium isocyanate occurs without the need for organic co-solvents . This method is environmentally friendly and efficient, providing high yields and chemical purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of resource-efficient and environmentally friendly processes is crucial for sustainable industrial development. Methods such as the urea-assisted impregnation method can be employed to ensure high dispersion and stability of the catalysts used in the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-1-pyridin-3-ylethylideneamino]urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine or urea compounds.
Wissenschaftliche Forschungsanwendungen
[(Z)-1-pyridin-3-ylethylideneamino]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [(Z)-1-pyridin-3-ylethylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound can establish multiple types of interactions, including hydrogen bonds and van der Waals contacts, with proteins and other biomolecules . These interactions can affect the stability and function of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine Derivatives: These compounds have a similar heterocyclic structure and exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Fused Pyrimidine Derivatives: These compounds are known for their diverse biological potential and are considered bioisosteres with purines.
Uniqueness
[(Z)-1-pyridin-3-ylethylideneamino]urea is unique due to its specific structure, which includes both a pyridine ring and a urea moiety. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
6335-40-6 |
|---|---|
Molekularformel |
C8H10N4O |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
[(E)-1-pyridin-3-ylethylideneamino]urea |
InChI |
InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ |
InChI-Schlüssel |
HODYXTJELSPOJM-IZZDOVSWSA-N |
SMILES |
CC(=NNC(=O)N)C1=CN=CC=C1 |
Isomerische SMILES |
C/C(=N\NC(=O)N)/C1=CN=CC=C1 |
Kanonische SMILES |
CC(=NNC(=O)N)C1=CN=CC=C1 |
Key on ui other cas no. |
6335-40-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


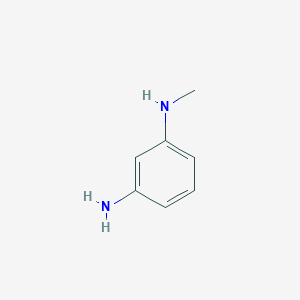
![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)
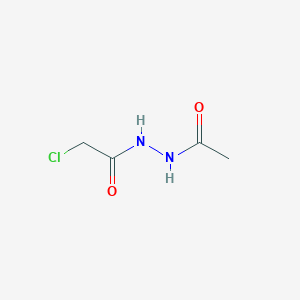

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)
